Methyl 3-(5-bromo-2-chloropyridin-4-yl)propanoate
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Overview
Description
Methyl 3-(5-bromo-2-chloropyridin-4-yl)propanoate is an organic compound with the molecular formula C9H9BrClNO2 It is a derivative of pyridine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(5-bromo-2-chloropyridin-4-yl)propanoate typically involves the esterification of 3-(5-bromo-2-chloropyridin-4-yl)propanoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(5-bromo-2-chloropyridin-4-yl)propanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The ester group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products Formed
Substitution: Derivatives with different functional groups replacing the bromine or chlorine atoms.
Reduction: 3-(5-bromo-2-chloropyridin-4-yl)propanol.
Oxidation: 3-(5-bromo-2-chloropyridin-4-yl)propanoic acid.
Scientific Research Applications
Methyl 3-(5-bromo-2-chloropyridin-4-yl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those targeting specific receptors or enzymes.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-(5-bromo-2-chloropyridin-4-yl)propanoate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of bromine and chlorine atoms can enhance its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
(5-Bromo-2-chloropyridin-4-yl)methanol: A related compound with a hydroxyl group instead of an ester group.
5-Chloro-3-pyridineboronic acid: Another pyridine derivative with different functional groups.
Uniqueness
Methyl 3-(5-bromo-2-chloropyridin-4-yl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both bromine and chlorine atoms on the pyridine ring allows for selective substitution reactions, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C9H9BrClNO2 |
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Molecular Weight |
278.53 g/mol |
IUPAC Name |
methyl 3-(5-bromo-2-chloropyridin-4-yl)propanoate |
InChI |
InChI=1S/C9H9BrClNO2/c1-14-9(13)3-2-6-4-8(11)12-5-7(6)10/h4-5H,2-3H2,1H3 |
InChI Key |
HRDDTRVONPJYSL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1=CC(=NC=C1Br)Cl |
Origin of Product |
United States |
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